molecular formula C36H45NO12S2 B13728062 Bis-sulfone-PEG4-Acid

Bis-sulfone-PEG4-Acid

Cat. No.: B13728062
M. Wt: 747.9 g/mol
InChI Key: PDXZXCYPCHVEJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-sulfone-PEG4-Acid involves the reaction of a bis-sulfone compound with a PEG chain. The bis-sulfone group is a highly reactive bis-alkylation reagent that can react with two cysteine thiols derived from the reduction of disulfide bridges in proteins or antibodies . The reaction conditions typically involve the use of reducing agents to release the cysteine thiols, followed by the formation of a three-carbon bridge through bis-alkylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in reagent grade for research purposes .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H45NO12S2

Molecular Weight

747.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39)

InChI Key

PDXZXCYPCHVEJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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